4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid is a fluorinated carboxylic acid characterized by its bicyclo[2.2.2]octane structure, which features a unique arrangement of carbon atoms forming a bridged bicyclic system. Its molecular formula is C₉H₁₃F O₂, and it has a molecular weight of 172.20 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to its distinctive structural properties and reactivity profile .
The reactivity of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid can be attributed to the presence of both the carboxylic acid functional group and the fluorine atom, which can influence reaction pathways:
Several synthetic routes have been proposed for the preparation of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid:
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[3.3.0]octane-1-carboxylic acid | Bicyclic | Different ring size; potential for different reactivity |
1-Fluorobicyclo[3.3.0]octane | Bicyclic | Contains a single fluorine; unique reactivity profile |
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid | Bicyclic | Methyl substitution alters physical properties |
The uniqueness of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid lies in its specific combination of a fluorine atom and a carboxylic acid group within a bicyclic framework, which may impart distinct chemical properties compared to these similar compounds.
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid derives its name from the bicyclo[2.2.2]octane scaffold, where three ethylene bridges (two carbons, two carbons, and two carbons) connect bridgehead carbons. The numbering prioritizes the carboxylic acid group at position 1, with fluorine at position 4. Its molecular formula is C₉H₁₃FO₂, and its molecular weight is 172.197 g/mol.
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₃FO₂ | |
Molecular weight | 172.197 g/mol | |
SMILES | O=C(C1(CC2)CCC2(F)CC1)O | |
InChIKey | IAQHPZFALQQESM-UHFFFAOYSA-N |
The bicyclo[2.2.2]octane system has been studied since the mid-20th century for its synthetic utility. Early work focused on Diels-Alder reactions to construct the core structure. Fluorinated derivatives emerged later, driven by the demand for bioisosteres in drug design.
The synthesis of bicyclo[2.2.2]octane carboxylic acid derivatives represents a fundamental challenge in organic chemistry, requiring the construction of a highly strained bicyclic framework combined with selective functionalization [3]. Traditional synthetic approaches have primarily relied on three major strategies: Diels-Alder cycloaddition reactions, oxidative transformations of precursor compounds, and ring-closing metathesis methodologies .
The most established route involves the Diels-Alder reaction between cyclohexadiene derivatives and suitable dienophiles [23]. This approach enables the formation of the bicyclo[2.2.2]octane core through a [4+2] cycloaddition mechanism, followed by selective oxidation to introduce the carboxylic acid functionality [22]. Research by Hanashima and colleagues demonstrated that intramolecular Diels-Alder reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones exhibit bridged regioselectivity when the dienophile contains aromatic conjugation [23]. Their density functional theory calculations revealed that conjugation with neighboring aromatic groups reduces the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, favoring the formation of bridged bicyclo[2.2.2]octane products [23].
Synthetic Route | Starting Material | Key Transformation | Yield | Reference |
---|---|---|---|---|
Diels-Alder Cycloaddition | 1,3-Cyclohexadiene + Acrylic acid | [4+2] Cycloaddition | 65-78% | |
Oxidative Decarboxylation | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Lead tetraacetate treatment | 83% | [3] |
Ester Hydrolysis | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester | Tributylphosphine/UV irradiation | 83% |
A particularly effective traditional method involves the preparation of bicyclo[2.2.2]octane-1-carboxylic acid from bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester through selective functional group transformations [3]. This approach employs tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at low temperatures, followed by treatment with 2-methylpropan-2-thiol under ultraviolet irradiation . The process achieves an 83% yield and demonstrates excellent selectivity for monocarboxylic acid formation .
The Wessely oxidation modification represents another traditional approach, where phenolic substrates undergo oxidation with lead tetraacetate in the presence of unsaturated carboxylic acids [24]. This method generates 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which subsequently undergo intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octenones [24]. The resulting products can be further transformed through oxidative processes to yield the desired carboxylic acid derivatives [25].
The introduction of fluorine atoms into bicyclo[2.2.2]octane carboxylic acid frameworks requires specialized strategies due to the unique electronic and steric properties of fluorine [15]. Contemporary fluorination methodologies have evolved from traditional approaches using elemental fluorine gas to more selective and mild electrophilic fluorinating reagents [18] [21].
N-fluorobenzenesulfonimide represents an alternative fluorinating agent that has demonstrated effectiveness in the selective functionalization of bicyclic compounds [15]. This reagent operates through a different mechanistic pathway compared to Selectfluor, involving N-F bond activation and subsequent fluorine transfer to the target substrate [15] [17]. Research has shown that N-fluorobenzenesulfonimide can achieve regioselective fluorination with excellent yields when employed under appropriate reaction conditions [15].
Fluorinating Agent | Reaction Conditions | Yield | Selectivity | Reference |
---|---|---|---|---|
Selectfluor | Acetonitrile, room temperature, 24 hours | 85-90% | 4-Position selective | |
N-fluorobenzenesulfonimide | Dichloromethane, 0°C, 2 hours | 78-82% | Position dependent | [15] |
Elemental Fluorine | Liquid phase, controlled temperature | 70-75% | Multiple positions | [20] |
The Wagner-Meerwein rearrangement mechanism has been observed in certain fluorination reactions of bicyclic systems [4] [27]. This rearrangement can lead to skeletal reorganization during the fluorination process, particularly when using electrophilic fluorinating agents under thermal conditions [4]. Understanding and controlling these rearrangement pathways is crucial for achieving the desired regioisomer in synthetic applications [27].
Environmental considerations have driven the development of metal-free fluorination methodologies [4] [16]. These approaches utilize organic fluorinating reagents in combination with mild reaction conditions to minimize waste generation and improve operational safety [4]. The selectfluor-mediated fluoroalkoxylation reactions demonstrate excellent environmental compatibility while maintaining high synthetic efficiency [4].
Industrial-scale synthesis of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid requires optimization of multiple parameters to achieve economically viable yields and purities [31]. The development of scalable synthetic routes has focused on improving reaction efficiency, minimizing waste generation, and enhancing product isolation procedures [20] [36].
The most significant advancement in industrial optimization has been the development of microwave-assisted synthesis protocols [31] [36]. Research by industrial chemists has demonstrated that microwave irradiation significantly reduces reaction times while improving overall yields in the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid precursors [31]. The optimized microwave protocol achieves a 42% overall yield compared to traditional thermal methods, representing a substantial improvement in process efficiency [36].
Solvent selection plays a critical role in industrial-scale fluorination reactions [20] [21]. Acetonitrile has been identified as the optimal solvent for Selectfluor-mediated fluorination due to its ability to solubilize both the substrate and the fluorinating reagent while maintaining chemical inertness under reaction conditions [21]. The solvent choice directly impacts reaction kinetics, product selectivity, and downstream purification requirements [20].
Process Parameter | Traditional Method | Optimized Industrial Method | Improvement Factor |
---|---|---|---|
Reaction Time | 24-48 hours | 2-4 hours (microwave) | 6-12x faster |
Overall Yield | 25-30% | 42-45% | 1.5-1.8x higher |
Solvent Usage | 10-15 L/mol | 3-5 L/mol | 2-3x reduction |
Energy Consumption | Standard heating | Microwave irradiation | 40-60% reduction |
Catalyst recovery and recycling represent essential components of industrial optimization [35]. Triphenylphosphine oxide has been successfully employed as a recoverable catalyst in related synthetic transformations, demonstrating the feasibility of catalytic processes for large-scale applications [35]. The development of solid-phase catalysts has further enhanced the sustainability of industrial processes by eliminating the need for extensive catalyst separation procedures [31].
Purification strategies have been refined to accommodate large-scale production requirements [31]. Traditional recrystallization methods have been supplemented with more efficient techniques such as continuous crystallization and membrane separation technologies . These advanced purification methods achieve higher product purities while reducing processing time and solvent consumption [31].
Process mass intensity analysis has become a standard tool for evaluating the environmental impact of industrial synthetic routes [20]. Green chemistry metrics demonstrate that optimized direct fluorination processes using controlled fluorine gas can compete favorably with traditional multistep approaches from both environmental and economic perspectives [20].
The selection of appropriate synthetic precursors significantly influences the overall efficiency and selectivity of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid synthesis [6] [32]. Comparative studies have evaluated various starting materials, including 4-nitrophenyl derivatives, 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, and bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives [6] [33].
4-Nitrophenyl derivatives offer unique advantages as synthetic precursors due to their enhanced reactivity toward nucleophilic substitution reactions [6]. The nitro group serves as both an activating group for aromatic substitution and a potential site for subsequent functional group transformations [6]. However, the synthesis of the bicyclic framework from aromatic precursors requires multiple synthetic steps, which can reduce overall process efficiency [6].
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid represents a more direct precursor route, as demonstrated in comprehensive synthetic studies [6]. This approach begins with the construction of the bicyclic framework from 4-acetyl-4(ethoxycarbonyl)pimelic acid, followed by selective demethylation and fluorination [6]. The method provides straightforward access to various 4-substituted bicyclo[2.2.2]octane derivatives through standard functionalization procedures [6].
Precursor Type | Synthetic Steps | Overall Yield | Key Advantages | Limitations |
---|---|---|---|---|
4-Nitrophenyl derivatives | 8-10 steps | 15-20% | High reactivity, diverse functionality | Multiple steps, low yield |
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | 4-5 steps | 35-40% | Direct bicyclic construction | Limited commercial availability |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 3-4 steps | 42-45% | Established synthetic route | Requires selective functionalization |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives have emerged as the most practical precursors for industrial applications [32] [33]. These compounds are readily accessible through established synthetic routes and provide excellent versatility for subsequent functionalization [32]. The dicarboxylic acid framework enables selective monofunctionalization through controlled hydrolysis conditions, leading to the desired monocarboxylic acid derivatives [33].
Economic analysis reveals that bicyclo[2.2.2]octane-1,4-dicarboxylic acid precursors offer the most cost-effective route to 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid [31] [32]. The availability of efficient synthetic methods for the dicarboxylic acid precursor, combined with optimized fluorination protocols, results in favorable production economics for large-scale manufacturing [31] [36].
The comparative evaluation of synthetic precursors must also consider the stereochemical implications of each route [11]. Bicyclic precursors maintain the rigid three-dimensional structure throughout the synthetic sequence, ensuring predictable stereochemical outcomes [11]. In contrast, aromatic precursors require careful control of stereochemistry during the bicyclic framework construction, which can introduce additional complexity to the synthetic planning .
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid exhibits a highly constrained molecular architecture that significantly influences its crystallographic properties and conformational behavior. The bicyclo[2.2.2]octane framework represents one of the most rigid saturated hydrocarbon systems, with the fluorine substituent at the 4-position and carboxylic acid functionality at the 1-position creating a unique substitution pattern that affects both intramolecular strain and intermolecular packing arrangements [1] .
The compound crystallizes as colorless needles with a melting point of 211.5°C, indicating significant intermolecular forces and structural stability [3]. This elevated melting point reflects the rigid bicyclic framework and the potential for hydrogen bonding through the carboxylic acid group. X-ray crystallographic studies of related bicyclo[2.2.2]octane derivatives have revealed that the cage-like structure exhibits minimal conformational flexibility, with the carbon framework maintaining near-ideal tetrahedral bond angles despite the inherent ring strain [4] [5].
The fluorine atom at the bridgehead position introduces unique steric and electronic effects that influence the overall molecular geometry. Electron diffraction studies of the parent bicyclo[2.2.2]octane system have established that the average carbon-carbon bond length is 1.542 ± 0.004 Å, with C-C-C bond angles of 109.7° ± 0.7° [6]. The introduction of fluorine at the 4-position is expected to cause minimal geometric distortion due to the similar van der Waals radius of fluorine compared to hydrogen, while the carboxylic acid group at the 1-position maintains standard geometric parameters.
Conformational analysis reveals that the bicyclo[2.2.2]octane system exhibits extremely limited conformational freedom compared to monocyclic or acyclic analogs [7]. The rigid cage structure effectively locks the molecular geometry, with only minor vibrational motions possible around the equilibrium positions. This conformational rigidity has made bicyclo[2.2.2]octane derivatives particularly valuable in studying through-bond electronic effects without the complicating factors of conformational changes [8] [9].
The molecular symmetry of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid deviates from the parent bicyclo[2.2.2]octane's D₃ symmetry due to the unsymmetrical substitution pattern. The presence of both fluorine and carboxylic acid substituents creates a C₁ point group, eliminating all symmetry elements except the identity operation. This asymmetry is crucial for the compound's potential biological activity and its behavior in chiral environments.
The spectroscopic characterization of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid provides detailed insights into its molecular structure and electronic environment. The rigid bicyclic framework creates characteristic spectral patterns that are diagnostic for this class of compounds.
¹H Nuclear Magnetic Resonance spectroscopy reveals a relatively simple pattern consistent with the symmetric portions of the bicyclic framework. The spectrum exhibits δ 1.91-1.94 (12H, m, CH₂CH₂) for the methylene protons of the bicyclic cage and δ 10.34 (1H, s, COOH) for the carboxylic acid proton [3]. The downfield chemical shift of the carboxylic acid proton confirms the presence of the acidic functionality and suggests typical hydrogen bonding interactions.
¹³C Nuclear Magnetic Resonance spectroscopy provides more detailed structural information, particularly regarding the electronic effects of the fluorine substituent. The carbon chemical shifts and their corresponding ¹³C-¹⁹F coupling constants are summarized as follows [3]:
Carbon Position | Chemical Shift (ppm) | ¹³C-¹⁹F Coupling (Hz) |
---|---|---|
C1 (COOH-bearing) | 91.89 | 186.5 |
C2 | 30.00 | 20.8 |
C3 | 31.06 | 10.4 |
C4 (F-bearing) | 27.18 | 3.7 |
The large ¹³C-¹⁹F coupling constant for C1 (186.5 Hz) indicates significant through-bond interaction between the fluorine substituent and the carboxylic acid carbon, despite their separation by four bonds. This coupling pattern demonstrates the efficiency of electronic transmission through the rigid bicyclic framework [3] [10].
¹⁹F Nuclear Magnetic Resonance studies of related 4-substituted bicyclo[2.2.2]oct-1-yl fluorides have established that bridgehead fluorine atoms exhibit characteristic chemical shifts that are sensitive to electronic effects of remote substituents [10] [11]. The fluorine resonance provides a sensitive probe for monitoring electronic changes transmitted through the bicyclic framework.
While specific infrared spectroscopic data for 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid were not identified in the current literature survey, the expected absorption patterns can be predicted based on the functional groups present. The carboxylic acid group should exhibit characteristic absorptions around 1700 cm⁻¹ for the C=O stretch and a broad absorption between 2500-3000 cm⁻¹ for the O-H stretch [3]. The C-F bond typically shows absorption around 1000-1100 cm⁻¹, while the bicyclic framework exhibits C-H stretching around 2900-3000 cm⁻¹ and C-C stretching vibrations in the 800-1300 cm⁻¹ region.
Mass spectrometric analysis reveals a molecular ion peak at m/e 172, corresponding to the molecular weight of C₉H₁₃FO₂ [3]. The mass spectrum provides confirmation of the molecular formula and can be used to study fragmentation patterns characteristic of the bicyclo[2.2.2]octane framework. The rigid cage structure typically leads to distinctive fragmentation patterns that can be diagnostic for structural identification.
The thermodynamic properties of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid reflect the inherent stability of the bicyclo[2.2.2]octane framework combined with the electronic effects of the fluorine and carboxylic acid substituents. The compound demonstrates remarkable thermal stability, as evidenced by its melting point of 211.5°C without decomposition under normal atmospheric conditions [3].
The bicyclo[2.2.2]octane core contributes approximately 20 kcal/mol of ring strain energy [12], which is relatively moderate compared to smaller strained ring systems. This strain energy is distributed across the three six-membered rings that comprise the bicyclic structure, making the system thermodynamically stable despite the geometric constraints. The rigid framework prevents many of the conformational changes that could lead to thermal decomposition pathways in more flexible systems.
Differential scanning calorimetry studies of related bicyclo[2.2.2]octane derivatives have shown that these compounds typically exhibit single melting transitions without polymorphic phase changes before decomposition [1]. The absence of phase transitions indicates structural consistency across the temperature range, supporting the compound's stability for synthetic and analytical applications.
The decarboxylation stability of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid is enhanced by the electron-withdrawing effect of the fluorine substituent. Studies on decarboxylative halogenation reactions have demonstrated that electron-withdrawing groups can stabilize carboxylic acids against thermal decomposition by reducing the nucleophilicity of the carboxylate group [13]. The inductive effect of fluorine (σᵢ = +0.45) transmitted through the bicyclic framework contributes to this stabilization.
Potential degradation pathways for 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid include:
Decarboxylation: At elevated temperatures (>250°C), the compound may undergo decarboxylation to form 4-fluorobicyclo[2.2.2]octane, with carbon dioxide elimination. This process is facilitated by the formation of a relatively stable bridgehead radical intermediate [13].
Defluorination: Under strongly basic or nucleophilic conditions, the bridgehead fluorine may be displaced, although this process is generally slow due to the poor leaving group ability of fluoride and the steric hindrance at the bridgehead position [14].
Oxidative degradation: The compound shows stability toward common oxidizing agents due to the absence of readily oxidizable functional groups beyond the carboxylic acid.
The activation energy for thermal decomposition is estimated to be significantly higher than for acyclic analogs due to the rigid framework that prevents the conformational changes typically required for decomposition pathways [15].
Computational modeling of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid has provided valuable insights into the electronic structure and steric effects that govern its chemical behavior. Density functional theory calculations at the B3LYP/6-31G(d,p) level have been extensively used to study related bicyclo[2.2.2]octane derivatives, establishing reliable computational protocols for this class of compounds [9] [16] .
The molecular electrostatic potential (MEP) surface of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid reveals the distribution of electron density and provides quantitative measures of substituent effects. The minimum electrostatic potential (Vₘᵢₙ) values correlate linearly with inductive substituent constants (σᵢ), confirming that electronic effects are transmitted efficiently through the bicyclic framework [9] [16].
For bicyclo[2.2.2]octane carboxylic acid derivatives, the relationship between Vₘᵢₙ and σᵢ follows the equation:
Vₘᵢₙ = 12.982 σᵢ - 48.867
This correlation demonstrates that the bicyclo[2.2.2]octane system serves as an excellent model for studying pure inductive effects without resonance contributions [9].
Hirshfeld charge analysis reveals that the fluorine substituent significantly affects the charge distribution throughout the bicyclic framework. The cSAR (charge of the substituent active region) parameter shows that electronic effects are attenuated in a regular ratio of 3:2:1 for carbons at the 2, 3, and 4 positions relative to the substituent . This attenuation pattern confirms that electronic transmission occurs primarily through σ-bond inductive effects rather than through-space interactions.
Computational geometry optimization confirms that the bicyclo[2.2.2]octane framework maintains near-ideal tetrahedral bond angles despite the presence of substituents. The C-C-C bond angles remain close to 109.5°, with minimal distortion from the ideal geometry [6]. The fluorine atom at the 4-position introduces minimal steric perturbation due to its small van der Waals radius (1.47 Å).
Molecular orbital analysis reveals that the HOMO (highest occupied molecular orbital) is primarily localized on the carboxylic acid group, while the LUMO (lowest unoccupied molecular orbital) shows some delocalization through the bicyclic framework. This orbital distribution supports the observed electronic transmission effects and explains the compound's reactivity patterns.
Potential energy surface calculations confirm that 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid exists in a single, well-defined conformation with no accessible low-energy alternative geometries. The barrier for conformational changes exceeds 20 kcal/mol, making thermal interconversion between conformers impossible under normal conditions [7] [18].
Vibrational frequency calculations show that all calculated frequencies are positive, confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The rigid framework results in relatively high vibrational frequencies compared to flexible analogs, contributing to the compound's thermal stability.
Computational modeling has revealed that bicyclo[2.2.2]octane derivatives can serve as rigid scaffolds for drug design, providing defined spatial arrangements of functional groups [19] [20]. The compound's rigid geometry makes it an excellent bioisostere for aromatic systems, offering improved pharmacokinetic properties while maintaining biological activity.